molecular formula C12H3Cl2F5O3S B1304967 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate CAS No. 885949-57-5

2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate

Cat. No.: B1304967
CAS No.: 885949-57-5
M. Wt: 393.1 g/mol
InChI Key: RMIBQQRVYAVHBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate is unique due to the presence of both pentafluorophenyl and dichlorobenzenesulfonate groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring strong electrophilic reactivity and stability under various conditions .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,4-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl2F5O3S/c13-4-1-2-6(5(14)3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIBQQRVYAVHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl2F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201899
Record name 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-57-5
Record name 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 2,4-dichlorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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